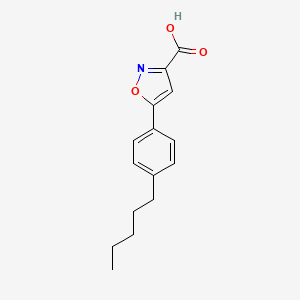
2-Chloro-6-cyclopropyltoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyclopropyltoluene is an organic compound characterized by a toluene core substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyltoluene typically involves the chlorination of 6-cyclopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used in the presence of a Lewis acid catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-cyclopropyltoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-cyclopropylphenol.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid, 2-chloro-6-cyclopropylbenzoic acid.
Reduction Reactions: The compound can be reduced to form 2-chloro-6-cyclopropylmethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
- 6-Cyclopropylphenol
- 2-Chloro-6-cyclopropylbenzoic acid
- 2-Chloro-6-cyclopropylmethylbenzene
Applications De Recherche Scientifique
2-Chloro-6-cyclopropyltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-cyclopropyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methylthiotoluene
- 2-Chloro-6-nitrotoluene
- 2,6-Dichlorotoluene
Uniqueness
2-Chloro-6-cyclopropyltoluene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
1434127-30-6 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
1-chloro-3-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3 |
Clé InChI |
ZWOLCRFVNPKUEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
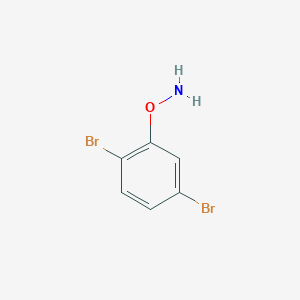

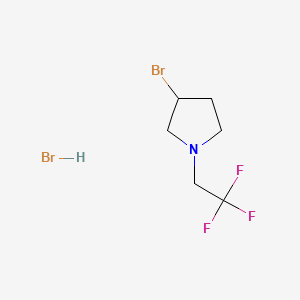
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
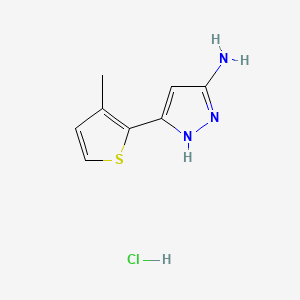
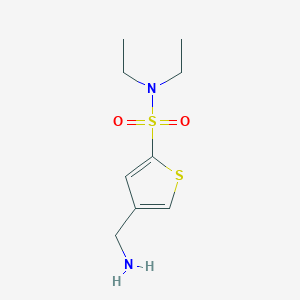
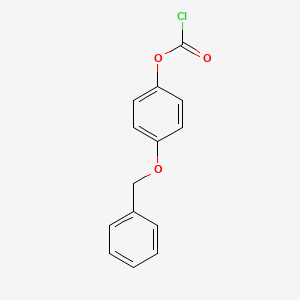
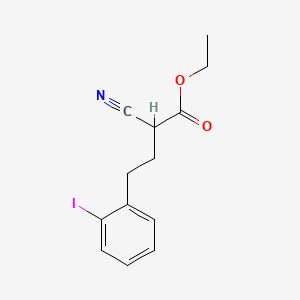

![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)

